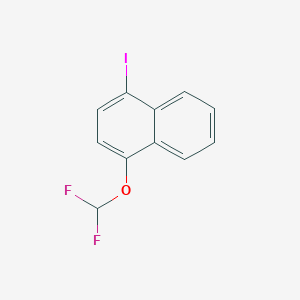

1-(Difluoromethoxy)-4-iodonaphthalene

Description

Overview of Naphthalene (B1677914) Scaffolds in Synthetic Organic Chemistry

The naphthalene scaffold, a bicyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, is a cornerstone in the field of synthetic organic chemistry. ijrpr.com Its rigid, planar structure and extended π-electron system provide a unique platform for the development of a wide array of functional molecules. In medicinal chemistry, the naphthalene core is a well-established pharmacophore present in numerous FDA-approved drugs, including the anti-inflammatory agent Naproxen and the antihypertensive drug Propranolol. ekb.eg The therapeutic versatility of naphthalene derivatives extends to antimicrobial, anticancer, antiviral, and anti-neurodegenerative applications. ekb.eg

Beyond pharmaceuticals, naphthalene-based compounds are integral to materials science, serving as building blocks for organic electronic materials, dyes, and polymers. nih.gov The ability to functionalize the naphthalene ring at its various positions allows chemists to fine-tune the steric, electronic, and photophysical properties of the resulting molecules. Traditional synthesis methods often rely on electrophilic aromatic substitution, though controlling regioselectivity can be challenging. nih.gov Modern synthetic strategies, including C-H functionalization and skeletal editing, have expanded the toolkit for creating polysubstituted naphthalene derivatives with precise structural control. nih.gov

The Strategic Significance of Halogenation in Aromatic Systems for Chemical Functionalization

Halogenation of aromatic systems is a fundamental and strategically critical transformation in organic synthesis. Aryl halides, particularly aryl iodides, are exceptionally valuable synthetic intermediates due to the reactivity of the carbon-halogen bond. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen series, making the iodo group an excellent leaving group in a variety of reactions.

This property is most prominently exploited in transition metal-catalyzed cross-coupling reactions, which have revolutionized the construction of carbon-carbon and carbon-heteroatom bonds. nih.gov Reactions such as the Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations frequently employ aryl iodides as the electrophilic partner, prized for their high reactivity which often allows for milder reaction conditions and lower catalyst loadings compared to their bromide or chloride counterparts. chemicalbook.comnih.gov The strategic placement of an iodine atom on an aromatic ring, therefore, serves as a synthetic handle, providing a specific site for subsequent molecular elaboration and the assembly of complex architectures from simpler precursors. nih.gov

The Role and Influence of Fluoroalkoxy Moieties in Molecular Design and Reactivity

The introduction of fluorine-containing groups into organic molecules is a key strategy in modern drug discovery and materials science. Fluoroalkoxy moieties, such as the difluoromethoxy group (-OCHF₂), impart unique properties that can significantly enhance molecular performance. The difluoromethoxy group is often considered a lipophilic bioisostere of a hydroxyl or methoxy (B1213986) group, but with profoundly different electronic and metabolic characteristics.

Key influences of the -OCHF₂ group include:

Metabolic Stability: The strong carbon-fluorine bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life and bioavailability of a drug candidate.

Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes. The -OCHF₂ group provides a moderate increase in lipophilicity.

Modulation of Acidity/Basicity: As a strongly electron-withdrawing group, -OCHF₂ can lower the pKa of nearby acidic protons or decrease the basicity of adjacent nitrogen atoms, which can be used to fine-tune drug-receptor interactions.

Conformational Effects: The group can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.

These attributes make the incorporation of a difluoromethoxy group a powerful tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. googleapis.com

Conceptualizing 1-(Difluoromethoxy)-4-iodonaphthalene within Contemporary Organic Synthesis

1-(Difluoromethoxy)-4-iodonaphthalene is a bifunctional molecule designed for versatile application in contemporary organic synthesis. It combines the desirable features of its three core components:

The Naphthalene Core: A privileged scaffold for biologically active compounds and functional materials.

The 4-Iodo Group: A highly reactive site for introducing a wide range of substituents via well-established cross-coupling chemistry.

The 1-(Difluoromethoxy) Group: A moiety that imparts enhanced metabolic stability and favorable electronic properties.

This specific arrangement positions the compound as an ideal building block. It can be conceptualized as a "pre-functionalized" scaffold. Researchers can utilize the reactive C-I bond to couple it with various boronic acids, stannanes, alkynes, amines, or other nucleophiles to rapidly generate a library of novel 4-substituted-1-(difluoromethoxy)naphthalene derivatives. Each resulting compound would carry the beneficial properties of the difluoromethoxy group, making this approach highly efficient for structure-activity relationship (SAR) studies in drug discovery or for developing new materials with tailored electronic properties.

Table 1: Physicochemical Properties of 1-(Difluoromethoxy)-4-iodonaphthalene and Related Compounds

| Property | 1-Iodonaphthalene | 1-(Difluoromethoxy)-2-iodonaphthalene (Isomer) | 1-(Difluoromethoxy)-4-iodonaphthalene (Predicted) |

| Molecular Formula | C₁₀H₇I | C₁₁H₇F₂IO | C₁₁H₇F₂IO |

| Molecular Weight | 254.07 g/mol | 320.07 g/mol chemsrc.com | 320.07 g/mol |

| Appearance | Clear yellow to brown liquid chemicalbook.com | Not Available | Likely a solid or high-boiling liquid |

| Boiling Point | 163-165 °C at 15 mmHg chemicalbook.com | Not Available | Expected to be higher than 1-iodonaphthalene |

| Density | 1.74 g/mL at 25 °C chemicalbook.com | Not Available | Expected to be > 1.7 g/mL |

Note: Data for 1-(Difluoromethoxy)-4-iodonaphthalene is predicted based on its structure and data from analogous compounds, as specific experimental data is not widely available in the literature.

Delineation of Key Research Objectives and Scope for 1-(Difluoromethoxy)-4-iodonaphthalene

The primary research objectives for a specialized building block like 1-(Difluoromethoxy)-4-iodonaphthalene are centered on its synthetic utility and the exploration of the properties of its derivatives.

Key Research Objectives:

Exploration of Synthetic Scope: A primary goal is to systematically investigate the reactivity of the C-I bond in 1-(Difluoromethoxy)-4-iodonaphthalene across a broad spectrum of modern cross-coupling reactions. This involves determining optimal conditions for Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig, and other coupling methodologies to establish it as a robust synthetic platform.

Synthesis of Novel Compound Libraries: Utilize the compound as a starting material to synthesize diverse libraries of 4-aryl, 4-alkynyl, 4-amino, and 4-alkyl substituted 1-(difluoromethoxy)naphthalenes. These libraries can then be screened for biological activity (e.g., as kinase inhibitors, anti-inflammatory agents) or for specific material properties (e.g., fluorescence, charge transport). researchgate.net

Development of Advanced Intermediates: The derivatives of 1-(Difluoromethoxy)-4-iodonaphthalene can themselves serve as more complex intermediates for the synthesis of highly functionalized target molecules, including natural product analogues and complex pharmaceutical candidates.

The scope of research is therefore focused on leveraging this molecule's designed features to accelerate the discovery and development of new chemical entities with potential applications in medicine and materials science.

Table 2: Representative Cross-Coupling Reactions Utilizing Aryl Iodides

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura Coupling | Aryl-I + R-B(OH)₂ | Pd(PPh₃)₄ + Base | C(sp²)-C(sp²) |

| Stille Coupling | Aryl-I + R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | C(sp²)-C(sp²) |

| Heck Coupling | Aryl-I + Alkene | Pd(OAc)₂ + Ligand + Base | C(sp²)-C(sp²) |

| Sonogashira Coupling | Aryl-I + Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI + Base | C(sp²)-C(sp) |

| Buchwald-Hartwig Amination | Aryl-I + Amine (R₂NH) | Pd₂(dba)₃ + Ligand + Base | C(sp²)-N |

Properties

Molecular Formula |

C11H7F2IO |

|---|---|

Molecular Weight |

320.07 g/mol |

IUPAC Name |

1-(difluoromethoxy)-4-iodonaphthalene |

InChI |

InChI=1S/C11H7F2IO/c12-11(13)15-10-6-5-9(14)7-3-1-2-4-8(7)10/h1-6,11H |

InChI Key |

XASFQSPZIVYEOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2I)OC(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Difluoromethoxy 4 Iodonaphthalene

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool in synthetic organic chemistry that allows for the logical deconstruction of a target molecule into simpler, commercially available, or readily synthesizable precursors. The analysis for 1-(Difluoromethoxy)-4-iodonaphthalene reveals two primary disconnection points, leading to the identification of key building blocks.

The primary disconnection is at the C-O bond of the difluoromethoxy group, suggesting a late-stage introduction of this moiety. This leads to the key precursor, 4-iodo-1-naphthol . A second disconnection can be made at the C-I bond, pointing to 1-naphthol (B170400) as a more fundamental starting material.

Figure 1: Retrosynthetic Analysis of 1-(Difluoromethoxy)-4-iodonaphthalene

Development of Novel Synthetic Pathways

Precise Iodination Strategies for the Naphthalene (B1677914) Ring

The introduction of an iodine atom onto the naphthalene scaffold at a specific position is a critical transformation in the synthesis of the target molecule. The regioselectivity of this reaction is governed by the electronic and steric properties of the substituents already present on the ring, as well as the choice of iodinating agent and reaction conditions.

Direct electrophilic aromatic iodination is a common method for introducing iodine onto an aromatic ring. The difluoromethoxy group at the C1 position of the naphthalene ring is an ortho, para-directing group, meaning it activates the C2 and C4 positions towards electrophilic attack. masterorganicchemistry.commasterorganicchemistry.com Due to steric hindrance from the peri-position (C8), the C4 position is generally favored for substitution.

Various iodinating reagents can be employed for this transformation. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent, often used in conjunction with an acid catalyst to enhance its electrophilicity. nih.govresearchgate.net The reaction is typically performed in an inert solvent such as acetonitrile (B52724) or dichloromethane. While NIS can be effective for electron-rich substrates, its utility can be limited for less activated systems. nih.gov

Another common approach involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. organic-chemistry.org The oxidant, such as nitric acid, hydrogen peroxide, or a hypervalent iodine reagent like o-iodoxybenzoic acid (IBX), generates a more potent electrophilic iodine species in situ, believed to be I⁺ or a related equivalent. organic-chemistry.orgsemanticscholar.org This method can be effective for a broad range of aromatic substrates.

The choice of solvent can significantly influence the outcome of electrophilic iodination. Polar solvents can stabilize the charged intermediates formed during the reaction, potentially affecting the rate and regioselectivity. reddit.com For instance, in some cases, changing the solvent can alter the ortho/para product ratio in the halogenation of substituted aromatic compounds. wikipedia.org

A summary of common conditions for direct electrophilic aromatic iodination is presented in the table below.

| Iodinating Reagent | Oxidant/Catalyst | Solvent(s) | Typical Temperature | Reference(s) |

| N-Iodosuccinimide (NIS) | Acid catalyst (e.g., TFA) | Acetonitrile, Dichloromethane | Room Temperature | nih.govresearchgate.net |

| Molecular Iodine (I₂) | Nitric Acid, H₂O₂ | Acetic Acid, Dichloromethane | Room Temperature to Reflux | organic-chemistry.org |

| Molecular Iodine (I₂) | o-Iodoxybenzoic acid (IBX) | Acetonitrile/TFA | Room Temperature | organic-chemistry.orgsemanticscholar.org |

In recent years, transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective introduction of functional groups onto aromatic rings. Palladium-catalyzed C-H iodination offers an alternative to classical electrophilic substitution, often providing high regioselectivity under the direction of a suitable functional group. nih.govnih.gov

For a substrate like 1-(difluoromethoxy)naphthalene, the ether oxygen could potentially act as a weakly coordinating directing group, guiding the palladium catalyst to the ortho C-H bond at the C8 position. However, achieving selective iodination at the C4 position via this method would likely require the pre-installation of a directing group at a suitable position to favor C4 functionalization.

Palladium(II) catalysts, such as Pd(OAc)₂, are commonly used in these reactions. nih.govnih.gov The iodinating agent is often molecular iodine, which can act as both the iodine source and the oxidant in some catalytic cycles. nih.govnih.gov The addition of co-oxidants or specific ligands can be crucial for catalyst turnover and to achieve high yields and selectivity.

While powerful, the application of directed C-H iodination for the synthesis of 1-(difluoromethoxy)-4-iodonaphthalene would necessitate a more complex synthetic sequence involving the introduction and subsequent removal of a directing group, potentially making it less step-economical than direct electrophilic iodination.

Sequential vs. Convergent Synthesis Approaches

The synthesis of 1-(difluoromethoxy)-4-iodonaphthalene can be approached through either a sequential or a convergent strategy.

A sequential synthesis would involve the stepwise introduction of the two key functional groups onto the naphthalene core. One plausible route begins with the commercially available 1-naphthol. The first step would be the iodination of 1-naphthol to produce 4-iodo-1-naphthol. This can be achieved using various iodinating agents, with the hydroxyl group strongly directing the incoming electrophile to the para position. researchgate.net The subsequent step would be the difluoromethoxylation of 4-iodo-1-naphthol. This transformation is typically achieved by reacting the phenol (B47542) with a difluorocarbene precursor, such as sodium chlorodifluoroacetate, in the presence of a base. acs.orgorgsyn.org

Alternatively, the sequence can be reversed, starting with the difluoromethoxylation of 1-naphthol to form 1-(difluoromethoxy)naphthalene, followed by the selective iodination at the C4 position as described in section 2.2.2.1.

The choice between a sequential and a convergent approach depends on factors such as the availability of starting materials, the efficiency of each individual step, and the ease of purification of the intermediates. For the synthesis of 1-(difluoromethoxy)-4-iodonaphthalene, a sequential approach starting from 1-naphthol appears to be a more direct and potentially more efficient strategy.

Optimization of Reaction Conditions and Process Parameters

The efficiency and selectivity of the synthetic route to 1-(difluoromethoxy)-4-iodonaphthalene are highly dependent on the careful optimization of reaction conditions.

In the context of metal-catalyzed iodination, the choice of catalyst and ligand is paramount. For palladium-catalyzed C-H iodination, different palladium sources (e.g., Pd(OAc)₂, PdCl₂) and ligands can have a profound impact on the reaction outcome. nih.govmdpi.com Ligands can influence the electronic and steric properties of the metal center, thereby affecting the rate and selectivity of the C-H activation and subsequent functionalization steps.

For the difluoromethoxylation step, while often performed under base-mediated conditions with a difluorocarbene precursor, catalytic methods are also being developed. rsc.org These may involve transition metal catalysts that facilitate the transfer of the difluoromethyl group. In such cases, screening of different metal catalysts and ligands would be necessary to identify the optimal system for the specific substrate.

The choice of solvent can have a significant impact on both the fluorination and halogenation reactions. As mentioned earlier, solvent polarity can influence the regioselectivity of electrophilic aromatic iodination. reddit.comwikipedia.org Non-polar solvents may favor the formation of one isomer over another due to differential stabilization of the transition states.

In difluoromethoxylation reactions using difluorocarbene, the solvent must be inert to the highly reactive carbene intermediate. Aprotic solvents such as DMF, acetonitrile, or dioxane are commonly used. The solubility of the starting materials and reagents in the chosen solvent is also a critical factor for achieving efficient reaction kinetics.

Reaction medium engineering, such as the use of biphasic systems or ionic liquids, can sometimes offer advantages in terms of product isolation and catalyst recycling, although this is less commonly applied for the specific transformations discussed here. The optimization of solvent and other process parameters like temperature and concentration is crucial for developing a scalable and efficient synthesis of 1-(difluoromethoxy)-4-iodonaphthalene.

Temperature and Pressure Optimization for Enhanced Yield and Selectivity

The optimization of temperature and pressure is critical in maximizing the yield and purity of 1-(difluoromethoxy)-4-iodonaphthalene. These parameters significantly influence reaction kinetics, byproduct formation, and the stability of reagents and intermediates.

For the difluoromethylation of a naphthol precursor, typically 1-naphthol or 4-iodo-1-naphthol, with reagents like sodium chlorodifluoroacetate, the reaction temperature is a key driver. This process involves the thermal decarboxylation of the reagent to generate difluorocarbene (:CF₂). orgsyn.orgorgsyn.org The temperature must be high enough to initiate this decarboxylation but controlled to prevent side reactions.

| Parameter | Optimized Range | Rationale |

| Temperature | 90-120 °C | Ensures efficient generation of difluorocarbene from sodium chlorodifluoroacetate. acs.org Lower temperatures result in sluggish reaction rates, while excessive heat can lead to the formation of undesired byproducts and decomposition of the carbene. |

| Pressure | Atmospheric | The reaction is typically conducted at atmospheric pressure in a sealed vessel to contain the solvent at the desired temperature. The use of gaseous difluoromethylating agents like chlorodifluoromethane (B1668795) would necessitate a pressurized system, but this method is less common due to handling difficulties and environmental concerns. orgsyn.orgorgsyn.org |

In the subsequent or preceding electrophilic iodination step, temperature control is equally important. The iodination of an activated naphthalene ring, such as 1-(difluoromethoxy)naphthalene, is generally an exothermic process.

| Parameter | Optimized Range | Rationale |

| Temperature | 0-25 °C | Lower temperatures help to control the rate of reaction and improve the regioselectivity of the iodination, favoring the desired 4-isomer. It also minimizes the potential for over-iodination, which would lead to di- or tri-iodinated byproducts. |

| Pressure | Atmospheric | Iodination reactions are typically performed at atmospheric pressure. |

Scalability Considerations for Laboratory and Pilot Synthesis

Transitioning the synthesis of 1-(difluoromethoxy)-4-iodonaphthalene from a laboratory scale to a pilot or industrial scale introduces several challenges that must be addressed to ensure a safe, efficient, and economically viable process.

The choice of reagents is a primary consideration for scalability. For the difluoromethylation step, sodium chlorodifluoroacetate is a preferred reagent over alternatives like chlorodifluoromethane gas due to its stability, ease of handling, and availability in bulk. orgsyn.orgorgsyn.org While more complex difluoromethylating agents exist, their cost and availability can be prohibitive for large-scale synthesis.

For the iodination step, elemental iodine is a readily available and cost-effective source of iodine. The choice of an oxidizing agent, such as sodium iodate (B108269) or hydrogen peroxide, will also be influenced by cost, availability, and safety on a larger scale. asianpubs.orgresearchgate.net

| Reagent | Availability | Cost-Effectiveness | Scalability Notes |

| 1-Naphthol/4-Iodo-1-naphthol | Commercially available | Moderate | The cost of the starting material will be a significant factor in the overall process economics. |

| Sodium Chlorodifluoroacetate | Commercially available in bulk | Good | A stable solid that is easier to handle on a large scale compared to gaseous reagents. orgsyn.orgorgsyn.org |

| Iodine | Widely available | Good | A common and relatively inexpensive reagent. |

| Sodium Iodate | Widely available | Good | A stable and effective oxidizing agent for iodination. asianpubs.org |

The efficiency of each reaction step and the profile of byproducts are critical for the scalability of the synthesis. In the difluoromethylation of a naphthol, the primary byproduct is sodium chloride, which can be easily removed by aqueous workup. The formation of any dimeric or trimeric byproducts from the difluorocarbene needs to be minimized through careful control of reaction conditions. orgsyn.org

| Reaction Step | Expected Yield | Major Byproducts | Separation Strategy |

| Difluoromethylation | 70-90% (by analogy) | Sodium chloride, unreacted starting material | Aqueous workup, chromatography |

| Iodination | 60-80% (regio-isomer mixture) | 1-(Difluoromethoxy)-2-iodonaphthalene, di-iodinated products | Crystallization, chromatography |

The development of a robust and scalable synthesis for 1-(difluoromethoxy)-4-iodonaphthalene would likely require significant process optimization to control the formation of the 2-iodo isomer and other iodinated impurities.

Chemical Reactivity and Transformation Pathways of 1 Difluoromethoxy 4 Iodonaphthalene

Reactivity Profile of the Iodo Substituent

The iodo substituent at the 4-position of the naphthalene (B1677914) ring is the primary site of chemical reactivity. Its large atomic size and the low bond dissociation energy of the C-I bond make it an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions and a potential site for nucleophilic aromatic substitution under specific conditions.

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For 1-(difluoromethoxy)-4-iodonaphthalene, the iodo group serves as a highly reactive electrophilic partner in these catalytic cycles. The general reactivity order for aryl halides in these reactions is I > Br > Cl > F, positioning iodo-substituted compounds like 1-(difluoromethoxy)-4-iodonaphthalene as highly suitable substrates.

While specific studies detailing the comprehensive substrate scope for 1-(difluoromethoxy)-4-iodonaphthalene are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous iodonaphthalene and difluoromethoxy-substituted aryl iodide systems.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent. For substrates similar to 1-(difluoromethoxy)-4-iodonaphthalene, a variety of aryl, heteroaryl, and vinyl boronic acids or their esters can be employed. Typical catalytic systems involve a Palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor like Pd(OAc)₂ with phosphine (B1218219) ligands. The choice of base and solvent is crucial for the efficiency of the reaction.

Table 1: Representative Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Iodides

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 |

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reaction is generally high-yielding for aryl iodides.

Table 2: Common Conditions for Sonogashira Coupling of Aryl Iodides

| Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₄ (2) | CuI (4) | Triethylamine | THF | 25-60 |

| PdCl₂(PPh₃)₂ (1) | CuI (2) | Diisopropylamine | DMF | 25-80 |

Stille Coupling: This reaction involves the coupling of the aryl iodide with an organotin reagent. A key advantage of the Stille reaction is its tolerance to a wide range of functional groups. The primary drawback is the toxicity of the organotin compounds.

Table 3: Typical Catalytic Systems for Stille Coupling of Aryl Iodides

| Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₄ (5) | - | - | Toluene | 110 |

| Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | THF | 60 |

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene. A base is required to regenerate the active Pd(0) catalyst. The regioselectivity of the addition to the alkene is a key consideration.

Table 4: Representative Conditions for Heck Coupling of Aryl Iodides

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ (1-5) | PPh₃ (2-10) | Triethylamine | Acetonitrile (B52724)/DMF | 80-120 |

| PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMA | 100 |

Negishi Coupling: This reaction utilizes organozinc reagents as the nucleophilic partner. Organozinc compounds are more reactive than their boron and tin counterparts, often allowing for milder reaction conditions. However, they are also more sensitive to air and moisture. wikipedia.org Palladium catalysts are generally preferred for their higher yields and functional group tolerance. wikipedia.org

Table 5: Common Catalytic Systems for Negishi Coupling of Aryl Iodides

| Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) |

|---|---|---|---|

| Pd(PPh₃)₄ (5) | - | THF | 25-66 |

| PdCl₂(dppf) (2) | - | THF/DMF | 50-80 |

The catalytic cycle for these cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle begins with the oxidative addition of 1-(difluoromethoxy)-4-iodonaphthalene to a Pd(0) complex, forming a Pd(II) intermediate. This step is typically fast for aryl iodides.

Transmetalation: This is often the rate-determining step of the catalytic cycle. It involves the transfer of the organic group from the organometallic reagent (e.g., organoboron, organotin, or organozinc) to the Pd(II) center, displacing the halide. The mechanism of transmetalation can vary depending on the specific coupling reaction.

In Suzuki coupling , the boronic acid is typically activated by a base to form a more nucleophilic boronate species, which then undergoes transmetalation.

In Stille coupling , the mechanism is thought to proceed through either an associative pathway with a pentacoordinate tin species or a dissociative pathway involving cleavage of the R-Sn bond. wikipedia.org

In Negishi coupling , the higher reactivity of the organozinc reagent facilitates a generally rapid transmetalation step.

The electron-withdrawing difluoromethoxy group on the naphthalene ring of the Pd(II) intermediate can influence the rate of transmetalation by affecting the electrophilicity of the palladium center.

Reductive Elimination: This is the final step, where the two organic groups on the Pd(II) complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. This step is generally facile and irreversible. For the reaction to proceed, the two organic fragments must be in a cis orientation on the palladium center. The rate of reductive elimination can be influenced by the electronic nature of the ligands and the coupling partners. An electron-deficient naphthalene ring, due to the difluoromethoxy group, might accelerate this step.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, SNAr is favored by the presence of strong electron-withdrawing groups on the aromatic ring. wikipedia.org

The standard SNAr mechanism is a two-step addition-elimination process. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group departs, and the aromaticity of the ring is restored. pressbooks.pub

Activated SNAr: For this pathway to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negative charge of the Meisenheimer complex through resonance. Given that the difluoromethoxy group is only a moderate electron-withdrawing group, 1-(difluoromethoxy)-4-iodonaphthalene is not considered a highly activated substrate for classical SNAr reactions under mild conditions.

Non-Activated SNAr: Nucleophilic substitution on non-activated aryl halides, such as 1-(difluoromethoxy)-4-iodonaphthalene, typically requires harsh reaction conditions (high temperatures and/or very strong nucleophiles/bases) or transition metal catalysis (e.g., Buchwald-Hartwig amination, which follows a different mechanistic pathway involving oxidative addition and reductive elimination). In the absence of strong activating groups, the formation of the Meisenheimer complex is energetically unfavorable. chemistrysteps.com

Recent studies have also explored concerted SNAr (CSNAr) mechanisms, where bond formation and bond breaking occur in a single step. nih.gov These pathways are less dependent on the presence of strong activating groups but are sensitive to the nature of the leaving group and the nucleophile. nih.gov

The difluoromethoxy (-OCHF₂) group plays a significant role in the potential for SNAr reactions on the naphthalene ring. Its influence is primarily electronic.

Electronic Effects: The two fluorine atoms are highly electronegative, leading to a strong inductive electron withdrawal (-I effect) from the naphthalene ring. This effect deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack by reducing the electron density of the aromatic system. Studies on the related difluoro(methoxy)methyl group (-CF₂OCH₃) have quantified its electron-withdrawing nature, showing it to be a moderate acceptor through both inductive and resonance effects. This suggests that the -OCHF₂ group will similarly render the naphthalene ring more electrophilic and thus more susceptible to nucleophilic attack compared to an unsubstituted or alkoxy-substituted naphthalene.

Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. The reactivity order for halogens as leaving groups in SNAr is often F > Cl > Br > I, which is the reverse of the order seen in SN1/SN2 reactions. wikipedia.org This is because a more electronegative halogen enhances the electrophilicity of the carbon to which it is attached, accelerating the initial attack. Therefore, while iodine is an excellent leaving group in cross-coupling reactions, it is the least effective among the halogens for a classical SNAr pathway. The activation provided by the difluoromethoxy group would need to be substantial to overcome the poor leaving group ability of iodide in an SNAr context.

Reductive Dehalogenation Methodologies

Reductive dehalogenation, specifically the removal of the iodine atom from the naphthalene ring, is a fundamental transformation. This process converts 1-(difluoromethoxy)-4-iodonaphthalene into 1-(difluoromethoxy)naphthalene. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it susceptible to cleavage under various reductive conditions.

Common methodologies for this transformation include catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). Other methods involve the use of hydride reagents like sodium borohydride (B1222165) in the presence of a catalyst or dissolving metal reductions. The general transformation is outlined below:

Table 1: General Conditions for Reductive Dehalogenation

| Reagent System | Catalyst/Mediator | Typical Solvent | Temperature |

|---|---|---|---|

| H₂ (gas) | Pd/C, PtO₂ | Ethanol, Ethyl Acetate | Room Temperature |

| NaBH₄ | NiCl₂·6H₂O | Methanol | 0°C to Room Temp |

The choice of method depends on the desired selectivity and compatibility with other functional groups in more complex molecules. For 1-(difluoromethoxy)-4-iodonaphthalene, the primary concern is the stability of the difluoromethoxy group under the reaction conditions.

Oxidative Addition and Hypervalent Iodine Chemistry

The carbon-iodine bond of 1-(difluoromethoxy)-4-iodonaphthalene is a key site for oxidative addition reactions, a fundamental step in many transition metal-catalyzed cross-coupling reactions. wikipedia.orglibretexts.org In these processes, a low-valent metal complex, typically palladium(0) or copper(I), inserts into the C-I bond, increasing the metal's oxidation state and coordination number. wikipedia.orglibretexts.org This activation allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making the compound a valuable building block in organic synthesis.

Key Cross-Coupling Reactions:

Suzuki Coupling: Reaction with an organoboron reagent.

Sonogashira Coupling: Reaction with a terminal alkyne.

Heck Coupling: Reaction with an alkene.

Buchwald-Hartwig Amination: Reaction with an amine.

The reactivity in these transformations is primarily governed by the metal's ability to undergo oxidative addition, which is generally facile for aryl iodides. libretexts.org

Furthermore, the iodine atom can be oxidized to higher valence states to form hypervalent iodine compounds. wikipedia.orgnih.gov These species, typically iodine(III) or iodine(V), are powerful and selective oxidizing agents and can act as electrophilic group transfer reagents. nih.govscispace.com For example, oxidation of 1-(difluoromethoxy)-4-iodonaphthalene with reagents like peracetic acid or sodium periodate (B1199274) can yield iodoso- or iodyl-naphthalene derivatives, respectively. The formation of diaryliodonium salts is also a significant application, where the 1-(difluoromethoxy)naphthalen-4-yl group can be transferred to nucleophiles. scispace.com

Table 2: Formation of Hypervalent Iodine Reagents

| Target Reagent | Typical Oxidant | Description |

|---|---|---|

| ArI(OAc)₂ | Peracetic Acid | An Iodine(III) reagent used for various oxidations. |

| ArIO₂ | Sodium Periodate | An Iodine(V) reagent, a strong oxidizing agent. |

| [Ar-I-Ar']⁺X⁻ | m-CPBA, TfOH | A diaryliodonium salt used for aryl group transfer. |

(Ar = 1-(difluoromethoxy)naphthalen-4-yl)

Chemical Stability and Transformation of the Difluoromethoxy Moiety

The difluoromethoxy (OCF₂H) group is a critical pharmacophore in medicinal chemistry, valued for its unique electronic properties and metabolic stability. nih.govmdpi.com

Stability under Acidic and Basic Conditions

The stability of the difluoromethoxy group is a key consideration in synthetic design. Generally, the OCF₂H group is robust and stable under a wide range of acidic and basic conditions, particularly when compared to a simple methoxy (B1213986) group. rsc.org The strong carbon-fluorine bonds contribute to this stability. rsc.org However, under harsh acidic conditions, protonation of the oxygen atom can occur, potentially leading to slow hydrolysis. Under strongly basic conditions, deprotonation of the C-H bond within the difluoromethoxy group is possible, which can initiate decomposition pathways, although this typically requires very strong bases. acs.org

Reactions Involving Carbon-Fluorine Bond Activation

Activating the carbon-fluorine (C-F) bond is notoriously challenging due to its high bond dissociation energy. rsc.orgresearchgate.net Consequently, reactions involving the cleavage of a C-F bond in the difluoromethoxy group are rare and require specialized reagents. researchgate.net Such transformations often rely on highly reactive organometallic complexes, strong Lewis acids, or electrochemical methods to overcome the inertness of the C-F bond. researchgate.netrsc.org For 1-(difluoromethoxy)-4-iodonaphthalene, any reaction targeting C-F activation must be highly selective to avoid competing reactions at the C-I bond or on the naphthalene ring.

Exploration of Defluorination and Fluorination/Difluorination Reactions

Selective monodefluorination of a difluoromethyl group is a difficult transformation. researchgate.net Enzymatic methods have shown some promise for the defluorination of small fluorinated compounds, but their applicability to complex aromatic systems is limited. nih.gov Conversely, converting the difluoromethoxy group to a trifluoromethoxy group (fluorination) is also a synthetic challenge. It would require a C-H bond activation followed by fluorination, a process that is an active area of research but not yet a routine transformation.

Difluorination reactions, which introduce the OCF₂H group onto a molecule, often proceed via a difluorocarbene intermediate (:CF₂). rsc.org While not directly a transformation of the existing group on 1-(difluoromethoxy)-4-iodonaphthalene, understanding these methods provides context for the group's synthesis and potential side reactions under certain thermal or basic conditions where carbene extrusion might be possible, although unlikely.

Electrophilic and Nucleophilic Functionalization of the Naphthalene Ring System

The naphthalene ring itself can undergo further functionalization, though the regioselectivity is influenced by the existing substituents. researchgate.netresearchgate.net

Electrophilic Aromatic Substitution: The difluoromethoxy group is an ortho-, para-directing deactivator, while the iodo group is also an ortho-, para-directing deactivator. In 1,4-substituted naphthalenes, electrophilic attack is generally directed to the other ring. wordpress.comstackexchange.com The precise position of substitution (positions 5, 6, 7, or 8) would depend on the specific electrophile and reaction conditions, with steric hindrance and electronic effects playing a crucial role. nih.gov For instance, nitration or halogenation would be expected to occur on the unsubstituted ring.

Nucleophilic Aromatic Substitution (SNA r): Nucleophilic aromatic substitution is generally difficult on electron-rich naphthalene rings unless activated by strong electron-withdrawing groups or through mechanisms like the SN1 pathway involving a diazonium salt. The C-I bond can be a site for nucleophilic attack, particularly in transition metal-catalyzed reactions (as discussed in 3.1.4), but direct SNAr replacement of the iodine by a nucleophile without a catalyst is challenging.

Regioselectivity and Site Specificity in Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the 1-(difluoromethoxy)-4-iodonaphthalene ring is governed by the combined directing effects of the difluoromethoxy (-OCF₂H) and iodo (-I) substituents. The inherent reactivity of the naphthalene core, which favors substitution at the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7), is also a critical factor.

The directing influence of a substituent arises from a combination of inductive and resonance effects. chemistrytalk.orgyoutube.com

Inductive Effect: This is the withdrawal or donation of electron density through the sigma bond network. The highly electronegative fluorine atoms in the -OCF₂H group make it strongly electron-withdrawing by induction. Similarly, iodine is more electronegative than carbon and also exerts an electron-withdrawing inductive effect.

Resonance Effect: This involves the delocalization of lone-pair electrons into the aromatic π-system. The oxygen atom of the -OCF₂H group possesses lone pairs that can be donated into the naphthalene ring, directing incoming electrophiles to the ortho and para positions. Halogens, including iodine, are weak resonance donors. organicchemistrytutor.com

In 1-(difluoromethoxy)-4-iodonaphthalene, the strong inductive withdrawal of the -OCF₂H group deactivates the ring towards electrophilic attack. However, its ability to donate a lone pair via resonance means it still directs incoming electrophiles to the ortho (position 2) and para (position 5, relative to the -OCF₂H group) positions. The iodo group is also a deactivating, ortho-para director. organicchemistrytutor.com

The potential sites for electrophilic substitution are positions 2, 3, 5, and 8. The combined effects of the substituents determine the most likely outcome:

Position 2: Ortho to the -OCF₂H group. This site is activated by resonance from the oxygen but may experience some steric hindrance.

Position 3: Meta to the -OCF₂H group and ortho to the iodo group. This position is generally disfavored due to being meta to the stronger directing group.

Position 5: Para to the -OCF₂H group. This site is activated by resonance and is a likely target for substitution.

Position 8: Peri to the -OCF₂H group. This position is highly sterically hindered.

Considering these factors, electrophilic substitution is most likely to occur at positions 2 and 5, with the specific outcome depending on the reaction conditions and the steric bulk of the electrophile.

| Substituent | Inductive Effect | Resonance Effect | Overall Ring Effect | Directing Preference |

|---|---|---|---|---|

| -OCF₂H | Strongly Withdrawing | Donating | Deactivating | Ortho, Para |

| -I (Iodo) | Withdrawing | Weakly Donating | Deactivating | Ortho, Para |

Directed Ortho-Metalation and Related Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation of an aromatic ring, typically with a strong organolithium base. wikipedia.org The DMG, which contains a heteroatom, coordinates to the lithium cation, positioning the base to abstract a proton from the adjacent ortho position. baranlab.org

Common DMGs include methoxy groups, amides, and carbamates. uwindsor.caharvard.edu The oxygen atom in the difluoromethoxy group of 1-(difluoromethoxy)-4-iodonaphthalene has lone pairs and can potentially act as a DMG. This would direct lithiation exclusively to the C-2 position. The process would involve the coordination of an alkyllithium reagent (e.g., n-butyllithium) to the etheral oxygen, followed by the abstraction of the C-2 proton to form a 2-lithio-1-(difluoromethoxy)-4-iodonaphthalene intermediate. This organolithium species can then be trapped with various electrophiles to introduce a wide range of functional groups at the 2-position with high regioselectivity.

However, the strong electron-withdrawing nature of the two fluorine atoms reduces the Lewis basicity of the oxygen atom, which could diminish its effectiveness as a DMG compared to a standard methoxy group. Competition between ortho-lithiation at C-2 and halogen-metal exchange at the C-4 iodo position is also a possibility, depending on the reaction conditions, particularly the temperature and the specific organolithium reagent used.

| Pathway | Position | Mechanism | Key Intermediate | Potential Outcome |

|---|---|---|---|---|

| Directed Ortho-Metalation | C-2 | Coordination to -OCF₂H followed by deprotonation | 2-Lithio-1-(difluoromethoxy)-4-iodonaphthalene | Functionalization at C-2 |

| Halogen-Metal Exchange | C-4 | Reaction with the C-I bond | 1-(Difluoromethoxy)-4-lithionaphthalene | Functionalization at C-4 |

Radical Reactions and Single-Electron Transfer Pathways

The carbon-iodine (C-I) bond in 1-(difluoromethoxy)-4-iodonaphthalene is the weakest bond in the molecule and is susceptible to homolytic cleavage, making it a precursor for radical-based transformations. Aryl radicals can be generated from aryl iodides through thermal or photochemical initiation, or via single-electron transfer (SET) from a catalyst or reductant. libretexts.orgwarsaw4phd.eu

Once formed, the 1-(difluoromethoxy)naphthalen-4-yl radical is a highly reactive intermediate that can participate in a variety of reactions, including:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a solvent or reagent, leading to the formation of 1-(difluoromethoxy)naphthalene.

Addition to π-Systems: The radical can add to alkenes, alkynes, or other unsaturated systems, forming new carbon-carbon bonds. This is a key step in many radical cyclization and intermolecular addition reactions. nih.gov

Cross-Coupling Reactions: In the presence of transition metal catalysts (e.g., copper, nickel, palladium), the aryl iodide can undergo SET processes to initiate catalytic cycles for cross-coupling reactions. springernature.com These reactions are often tolerant of a wide range of functional groups.

The SET mechanism is particularly relevant in modern synthetic chemistry, where photoredox catalysis has emerged as a powerful tool. rsc.org In such a scenario, a photosensitizer absorbs light and transfers an electron to or from the aryl iodide, generating the aryl radical under mild conditions. This approach enables transformations that are often difficult to achieve through traditional ionic pathways.

Conformational Isomerism and Dynamic Behavior

Conformational isomerism in 1-(difluoromethoxy)-4-iodonaphthalene primarily involves rotation around the C1-O single bond. Due to the steric bulk of the difluoromethoxy group and its interaction with the hydrogen atom at the C8 (peri) position of the naphthalene ring, this rotation is restricted.

Two main planar conformers, or rotamers, can be envisioned:

syn-periplanar: The C-O-CF₂H plane is oriented such that the difluoromethyl group points towards the C8 position. This conformation is expected to be sterically disfavored due to repulsion between the difluoromethyl group and the peri-hydrogen.

anti-periplanar: The C-O-CF₂H plane is oriented with the difluoromethyl group pointing away from the C8 position. This is anticipated to be the lower-energy, more stable conformation.

The energy difference between these conformers and the height of the rotational barrier separating them can be estimated using computational methods. nih.gov The dynamic behavior is temperature-dependent; at sufficiently high temperatures, rapid rotation around the C1-O bond would occur, leading to the observation of averaged signals in techniques like NMR spectroscopy. At lower temperatures, this rotation could be slow enough to allow for the observation of distinct signals for each conformer. The presence of fluorine atoms can also influence conformational preferences through hyperconjugative and electrostatic interactions. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy would be the primary tool for elucidating the precise structure and connectivity of 1-(Difluoromethoxy)-4-iodonaphthalene.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Spectral Interpretation

A complete analysis would involve the acquisition and interpretation of one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons on the naphthalene (B1677914) ring. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of these signals would provide information about their electronic environment and their spatial relationships with neighboring protons. The proton of the difluoromethoxy group would likely appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts would indicate the types of carbon atoms (aromatic, attached to electronegative atoms, etc.). The carbon of the difluoromethoxy group would be expected to show a characteristic triplet due to one-bond coupling with the fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is crucial for characterizing the difluoromethoxy group. A single signal, likely a doublet due to coupling with the methoxy (B1213986) proton, would be expected. Its chemical shift would be indicative of the electronic environment of the fluorine atoms.

Without experimental data, a precise data table of chemical shifts and coupling constants cannot be generated.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to understand the through-bond and through-space connectivities, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify which protons are adjacent to each other on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, providing insights into the three-dimensional structure and conformation of the molecule. For example, it could show interactions between the difluoromethoxy group and adjacent protons on the naphthalene ring.

Dynamic NMR Studies of Rotational Barriers and Molecular Fluxionality

Dynamic NMR studies could provide information on the rotational barrier around the C-O bond of the difluoromethoxy group. By acquiring NMR spectra at different temperatures, it might be possible to observe changes in the line shapes of the signals, which can be analyzed to calculate the energy barrier to rotation. Such studies would reveal the conformational flexibility of the difluoromethoxy group relative to the naphthalene ring system. However, no such studies have been reported for this specific compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS would be employed to determine the exact molecular weight of 1-(Difluoromethoxy)-4-iodonaphthalene and to study its fragmentation behavior.

Elucidation of Molecular Ion Fragments and Proposed Fragmentation Schemes

High-resolution mass spectrometry would provide the accurate mass of the molecular ion, which can be used to confirm the elemental composition (C₁₁H₇F₂IO). By inducing fragmentation of the molecular ion, a mass spectrum containing various fragment ions would be obtained. The analysis of these fragments would allow for the proposal of a fragmentation pathway, providing further confirmation of the molecular structure. Common fragmentation patterns for such a molecule might include the loss of the iodine atom, the difluoromethoxy group, or parts of the naphthalene ring.

Isotopic Pattern Analysis for Halogen Content Confirmation

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion and any fragments containing iodine and fluorine. Iodine has one stable isotope (¹²⁷I), while fluorine also has one stable isotope (¹⁹F). The presence of the heavy iodine atom would be readily identifiable. The high resolution of the instrument would allow for the clear distinction of the isotopic peaks, confirming the presence and number of halogen atoms in the molecule and its fragments.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for 1-(Difluoromethoxy)-4-iodonaphthalene has not been reported in publicly accessible databases, its molecular geometry and packing can be inferred from analogous structures, such as 4-iodoanisole. nih.govsigmaaldrich.com

Determination of Crystal Packing, Bond Lengths, and Bond Angles

The solid-state structure of 1-(Difluoromethoxy)-4-iodonaphthalene is dictated by a combination of steric and electronic factors that influence how the molecules pack together. The naphthalene core provides a large, planar surface area conducive to π-stacking interactions, while the substituents at the 1 and 4 positions introduce further intermolecular forces.

Based on analogous structures, the key bond lengths and angles can be predicted. The carbon-iodine (C–I) bond is expected to be approximately 2.10 Å. The difluoromethoxy group will have C-F bond lengths in the range of 1.35-1.38 Å and a C-O bond length of about 1.37 Å. The angles within the naphthalene ring will deviate slightly from the ideal 120° due to substituent effects. The C-O-C bond angle of the ether linkage would likely be around 118-120°.

Table 1: Predicted Molecular Geometry Parameters for 1-(Difluoromethoxy)-4-iodonaphthalene

| Parameter | Predicted Value Range | Basis of Prediction |

|---|---|---|

| C–I Bond Length | ~2.10 Å | Data from iodoarene crystal structures |

| C–F Bond Length | 1.35 - 1.38 Å | Typical values for difluoromethyl groups |

| Naphthalene C–O Bond Length | ~1.37 Å | Data from aryl ether crystal structures |

| Difluoromethyl C–O Bond Length | ~1.42 Å | Data from alkyl ether crystal structures |

| C–O–C Bond Angle | 118 - 120° | Data from aryl ethers |

Analysis of Halogen Bonding and Fluorine-Mediated Interactions

The presence of both iodine and fluorine atoms makes 1-(Difluoromethoxy)-4-iodonaphthalene a prime candidate for engaging in significant non-covalent interactions that direct its crystal packing.

Halogen Bonding: The iodine atom on the electron-rich naphthalene ring is a potent halogen bond (XB) donor. oup.com Due to the polarization of electron density on the iodine atom, a region of positive electrostatic potential, known as a σ-hole, forms along the extension of the C–I covalent bond. researchgate.net This σ-hole can interact favorably with a halogen bond acceptor, which is typically a Lewis basic site such as an oxygen, nitrogen, or even another halogen atom on an adjacent molecule. oup.comnih.gov In the crystal lattice of 1-(Difluoromethoxy)-4-iodonaphthalene, it is highly probable that C–I···O or C–I···F halogen bonds would be prominent, organizing the molecules into well-defined chains or sheets. researchgate.net The strength of these interactions is enhanced by electron-withdrawing groups on the aromatic ring, a role partially fulfilled by the electronegative difluoromethoxy group. oup.comacs.org

Fluorine-Mediated Interactions: The difluoromethoxy group introduces multiple avenues for weaker, yet structurally significant, interactions. The highly electronegative fluorine atoms can act as weak hydrogen bond acceptors in C–H···F interactions with the aromatic protons of neighboring molecules. nih.gov Furthermore, the difluoromethyl group is recognized as a potential "lipophilic hydrogen bond donor," where the hydrogen atom can interact with electron-rich regions. acs.org Other potential interactions include F···F and F···π contacts, which, although weak, can collectively contribute to the stability of the crystal lattice. unimi.it The interplay between the strong C–I halogen bonds and the numerous, weaker fluorine-mediated interactions would ultimately define the supramolecular architecture of the compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is essential for identifying functional groups and providing a unique "fingerprint" for a molecule.

Characteristic Absorption Bands for C-F, C-O, and Aromatic Ring Vibrations

The IR and Raman spectra of 1-(Difluoromethoxy)-4-iodonaphthalene would be dominated by vibrations associated with its three key components: the difluoromethoxy group, the carbon-iodine bond, and the 1,4-disubstituted naphthalene ring.

C-F Vibrations: The C-F stretching modes are typically very strong in the IR spectrum and appear in the 1100-1250 cm⁻¹ region. For a -OCF₂H group, strong, characteristic absorbances are expected from symmetric and asymmetric C-F stretching. benthamopen.com

C-O Vibrations: The aryl ether C-O stretching vibration will likely produce a strong band around 1200-1250 cm⁻¹, potentially overlapping with the C-F stretches. The alkyl C-O stretch from the difluoromethyl side would appear near 1050-1150 cm⁻¹. vscht.cz

Aromatic Ring Vibrations: The naphthalene ring gives rise to a series of characteristic bands. C=C stretching vibrations within the aromatic rings typically appear in the 1450-1600 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹). nasa.gov The substitution pattern also influences out-of-plane (OOP) C-H bending modes, which are strong in the IR spectrum and appear in the 700-900 cm⁻¹ region, providing clues about the 1,4-disubstitution.

C-I Vibration: The C-I stretching vibration occurs at very low frequencies, typically in the range of 480-610 cm⁻¹, and would be more readily observed in the Raman spectrum.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for 1-(Difluoromethoxy)-4-iodonaphthalene

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| Aromatic C–H Stretch | 3100 - 3050 | Medium |

| C–F Asymmetric & Symmetric Stretch | 1250 - 1100 | Very Strong |

| Aryl C–O Stretch | 1250 - 1200 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C–H Bending (in-plane) | 1300 - 1000 | Medium |

| Alkyl C–O Stretch | 1150 - 1050 | Strong |

| C–H Bending (out-of-plane) | 900 - 700 | Strong |

| C–I Stretch | 610 - 480 | Weak (IR), Strong (Raman) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its chromophores and the extent of electronic conjugation.

Analysis of Chromophores and Conjugation Effects within the Naphthalene System

The primary chromophore in 1-(Difluoromethoxy)-4-iodonaphthalene is the naphthalene ring system itself. Unsubstituted naphthalene exhibits a characteristic UV absorption spectrum with two main bands, designated ¹Lₐ and ¹Lₑ, arising from π → π* transitions. researchgate.net The ¹Lₑ band is more intense and appears at shorter wavelengths (around 275 nm), while the ¹Lₐ band is weaker and appears at longer wavelengths (around 312 nm). researchgate.netaip.org

The presence of substituents at the 1- and 4-positions significantly modifies this absorption profile. Both the iodo and difluoromethoxy groups are expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). ias.ac.in

Effect of the Iodo Group: Iodine, being a heavy atom with available lone pairs, can participate in conjugation with the naphthalene π-system. This interaction, along with the heavy-atom effect, typically leads to a pronounced bathochromic shift of both the ¹Lₐ and ¹Lₑ bands. nih.govnih.gov

The combination of these two substituents on the conjugated naphthalene system would result in a UV-Vis spectrum where the absorption maxima are shifted to significantly longer wavelengths compared to the parent naphthalene molecule. ias.ac.inresearchgate.net

Table 3: Predicted UV-Vis Absorption Maxima for 1-(Difluoromethoxy)-4-iodonaphthalene

| Transition | Naphthalene (Parent) λmax | Predicted 1-(Difluoromethoxy)-4-iodonaphthalene λmax |

|---|---|---|

| ¹Lₐ Band | ~312 nm | > 320 nm |

| ¹Lₑ Band | ~275 nm | > 285 nm |

Computational Chemistry and Theoretical Modeling of 1 Difluoromethoxy 4 Iodonaphthalene

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a common approach to predict the molecular geometry and electronic properties of organic molecules like 1-(Difluoromethoxy)-4-iodonaphthalene.

Optimization of Ground State Geometries and Energetics

The first step in a computational study would involve the optimization of the ground state geometry of 1-(Difluoromethoxy)-4-iodonaphthalene. This process uses DFT calculations to find the lowest energy arrangement of the atoms in the molecule. The calculation iteratively adjusts the positions of the atoms until a stable structure, corresponding to a minimum on the potential energy surface, is found. From this optimized geometry, key parameters such as bond lengths, bond angles, and dihedral angles can be determined, providing a detailed three-dimensional picture of the molecule. The total electronic energy of the optimized structure is also a primary output of this calculation.

Population Analysis (e.g., Mulliken, NBO) for Charge Distribution and Orbital Contributions

Once the geometry is optimized, population analysis can be performed to understand the distribution of electrons within the molecule.

Mulliken Population Analysis: This method partitions the total electron density among the different atoms, providing an estimate of the partial atomic charges. This can help identify which parts of the molecule are electron-rich or electron-deficient.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture of bonding. It localizes the molecular orbitals into bonding, anti-bonding, and lone pair orbitals. This analysis yields information about atomic charges, hybridization of atomic orbitals, and the nature of chemical bonds (e.g., sigma, pi bonds). It can also reveal details about delocalization effects and hyperconjugative interactions within the molecule.

For 1-(Difluoromethoxy)-4-iodonaphthalene, these analyses would quantify the electron-withdrawing effects of the difluoromethoxy group and the iodine atom on the naphthalene (B1677914) ring.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons.

LUMO: The LUMO is the innermost empty orbital and acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity. The spatial distribution of the HOMO and LUMO would show which parts of the 1-(Difluoromethoxy)-4-iodonaphthalene molecule are most likely to be involved in electron donation and acceptance, respectively.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods can also predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the theoretical model.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. The calculated chemical shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared to experimental spectra to confirm the molecular structure. Additionally, spin-spin coupling constants (J-couplings) between different nuclei can also be calculated, providing further structural insights.

A hypothetical data table for predicted NMR shifts might look like this:

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1 | Data not available | - |

| C2 | Data not available | Data not available |

| C3 | Data not available | Data not available |

| C4 | Data not available | - |

| ... | ... | ... |

| OCH₂F₂-C | Data not available | Data not available |

Theoretical Vibrational Frequency Analysis and Infrared/Raman Intensities

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. A frequency calculation performed on the optimized geometry of 1-(Difluoromethoxy)-4-iodonaphthalene would yield its normal modes of vibration. The results would include the frequencies of these vibrations and their corresponding IR and Raman intensities. This theoretical spectrum can be compared with an experimental one to help assign the observed absorption bands to specific molecular motions, such as C-H stretches, C=C ring vibrations, and vibrations of the C-O-C and C-F bonds. The absence of any imaginary frequencies in the calculation also confirms that the optimized structure is a true energy minimum.

A hypothetical data table for predicted vibrational frequencies might be structured as follows:

| Vibrational Mode Description | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Intensity |

| C-H stretch (Aromatic) | Data not available | Data not available | Data not available |

| C=C stretch (Aromatic) | Data not available | Data not available | Data not available |

| C-F stretch | Data not available | Data not available | Data not available |

| C-I stretch | Data not available | Data not available | Data not available |

| C-O-C stretch | Data not available | Data not available | Data not available |

Modeling of UV-Vis Electronic Transitions

The ultraviolet-visible (UV-Vis) spectrum of 1-(Difluoromethoxy)-4-iodonaphthalene is expected to be dominated by π→π* electronic transitions characteristic of the naphthalene chromophore. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and interpreting these transitions. mdpi.comfaccts.dersc.org For substituted naphthalenes, the position and intensity of absorption bands are sensitive to the nature and position of the substituents. aanda.orgaanda.org

The introduction of the difluoromethoxy (-OCF₂H) group at the 1-position and the iodine atom at the 4-position is anticipated to cause shifts in the absorption maxima (λ_max) compared to unsubstituted naphthalene. The -OCF₂H group, being an electron-donating group, and the iodine atom, with its electron-withdrawing and heavy-atom effects, will influence the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Theoretical calculations for analogous substituted naphthalenes suggest that the primary absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands in Platt's notation, will be red-shifted (shifted to longer wavelengths) relative to naphthalene itself. researchgate.netresearchgate.net The ¹Lₐ band is typically more intense and appears at a shorter wavelength than the ¹Lₑ band. TD-DFT calculations, often performed with functionals like B3LYP or PBE0 and a suitable basis set, can provide detailed information on the vertical excitation energies, oscillator strengths, and the nature of the molecular orbitals involved in each transition. mdpi.comrsc.org

Table 1: Predicted UV-Vis Absorption Data for 1-(Difluoromethoxy)-4-iodonaphthalene based on TD-DFT Calculations of Analogous Compounds

| Transition | Predicted λmax (nm) | Predicted Oscillator Strength (f) | Dominant Orbital Contribution |

| S₀ → S₁ | ~320 | ~0.15 | HOMO → LUMO (π→π) |

| S₀ → S₂ | ~290 | ~0.80 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | ~250 | ~1.20 | HOMO → LUMO+1 (π→π*) |

Note: The data in this table is hypothetical and intended to be illustrative of typical values obtained from TD-DFT calculations on similar aromatic compounds.

Investigation of Reaction Mechanisms and Transition State Structures

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the determination of reaction pathways, transition state structures, and activation energies. researchgate.netnih.gov

The carbon-iodine (C-I) and carbon-fluorine (C-F) bonds in 1-(Difluoromethoxy)-4-iodonaphthalene are critical to its reactivity. The C-I bond is relatively weak and susceptible to cleavage, making it a common site for cross-coupling reactions. rsc.orgnih.gov In contrast, the C-F bonds in the difluoromethoxy group are exceptionally strong. nih.gov

The bond dissociation energy (BDE) is a key metric for understanding the energetics of bond cleavage. Density Functional Theory (DFT) calculations are frequently employed to compute BDEs. nih.govresearchgate.netstackexchange.com For the C-I bond in aryl iodides, the BDE is influenced by the electronic nature of the aromatic ring. Electron-donating groups can slightly decrease the C-I BDE. The homolytic cleavage of the C-I bond would yield a naphthyl radical and an iodine radical.

The formation of C-F bonds is a thermodynamically favorable process, reflected in their high BDEs. harvard.eduresearchgate.net Computational studies can model the formation of such bonds, for instance, through nucleophilic or electrophilic fluorination reactions, providing activation energies for these processes. researchgate.netacs.org

Table 2: Estimated Bond Dissociation Energies (BDEs) for 1-(Difluoromethoxy)-4-iodonaphthalene

| Bond | Estimated BDE (kcal/mol) | Method of Estimation |

| Naphthyl-I | 70 - 75 | Analogy to other aryl iodides |

| H-CF₂O-Naphthyl | 100 - 105 | Typical C-H bond in similar environments |

| F-CFHO-Naphthyl | 115 - 120 | Typical C-F bond in fluoroalkoxy groups |

Note: These values are estimations based on data from computational studies on analogous molecules and are not specific to 1-(Difluoromethoxy)-4-iodonaphthalene.

Mapping the potential energy surface (PES) is a fundamental computational technique for elucidating reaction mechanisms. mdpi.com The PES represents the energy of a system as a function of its geometry, with minima corresponding to stable reactants, products, and intermediates, and saddle points representing transition states.

For 1-(Difluoromethoxy)-4-iodonaphthalene, key synthetic transformations would likely involve the C-I bond. Reactions such as Suzuki-Miyaura coupling, rsc.orgresearchgate.netnih.gov nucleophilic aromatic substitution, researchgate.netresearchgate.netyoutube.com and the formation of Grignard reagents mt.com are common for aryl iodides.

Computational modeling of these reactions would involve:

Locating Stationary Points: Optimization of the geometries of reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm that minima have all real frequencies and transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the desired reactant and product.

For a Suzuki-Miyaura coupling, the PES would detail the energies of the oxidative addition, transmetalation, and reductive elimination steps. For a nucleophilic aromatic substitution, the PES would help to distinguish between a concerted mechanism and a stepwise mechanism involving a Meisenheimer intermediate.

Conformational Analysis and Interconversion Pathways

The three-dimensional structure and flexibility of a molecule are determined by its conformational landscape. For 1-(Difluoromethoxy)-4-iodonaphthalene, the primary source of conformational isomerism is the rotation around the bonds of the difluoromethoxy group.

The orientation of the difluoromethoxy group relative to the naphthalene ring will define the stable conformers. The C-O-C plane of the difluoromethoxy group can be either in the plane of the naphthalene ring or perpendicular to it. Due to steric hindrance with the peri-hydrogen on the naphthalene ring, a perpendicular or near-perpendicular orientation is expected to be more stable. nih.govnih.gov

Computational methods, such as DFT, can be used to perform a systematic conformational search by rotating the relevant dihedral angles and calculating the energy of each conformation. This allows for the identification of the global minimum and other low-energy conformers. The relative stabilities of these conformers are determined by their calculated energies. For molecules with a difluoromethoxy group on an aromatic ring, two energy minima are often predicted. researchgate.net

Table 3: Hypothetical Relative Stabilities of Conformers of 1-(Difluoromethoxy)-4-iodonaphthalene

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| A | ~90° | 0.00 |

| B | ~21° | 1.5 - 2.5 |

Note: The data is illustrative and based on computational studies of similar aryl difluoromethyl ethers.

The interconversion between stable conformers occurs through rotation around single bonds. The energy required to overcome this rotation is known as the rotational barrier. These barriers can be calculated by performing a relaxed scan of the potential energy surface along the dihedral angle of interest. The transition state for the rotation corresponds to the maximum energy point along this path. mdpi.com

For the Ar-O-CF₂H system, the barrier to rotation around the Ar-O bond is expected to be relatively low. researchgate.net The rotation around the O-CF₂H bond is also of interest. The presence of the two fluorine atoms and the hydrogen atom on the methyl carbon will lead to specific rotational barriers. Computational studies on similar molecules have shown that these barriers are generally small, allowing for rapid interconversion at room temperature. nih.gov

Table 4: Estimated Rotational Barriers for 1-(Difluoromethoxy)-4-iodonaphthalene

| Bond | Estimated Rotational Barrier (kcal/mol) |

| Naphthyl-O | 3 - 5 |

| O-CF₂H | ~0.5 |

Note: These values are estimations based on computational data for analogous aromatic ethers and difluoromethoxy-containing compounds. nih.gov

Exploratory Applications of 1 Difluoromethoxy 4 Iodonaphthalene As a Chemical Precursor and Research Tool

Precursor for Diversified Organic Synthesis

The presence of the iodo group on the naphthalene (B1677914) ring of 1-(difluoromethoxy)-4-iodonaphthalene makes it an excellent substrate for a wide array of cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors.

Building Block for Complex Aromatic and Heterocyclic Compounds

1-(Difluoromethoxy)-4-iodonaphthalene can serve as a key building block in the synthesis of a variety of complex aromatic and heterocyclic compounds. The carbon-iodine bond is amenable to participation in numerous palladium-catalyzed cross-coupling reactions, including the Suzuki, Stille, Heck, and Sonogashira reactions. These reactions allow for the introduction of a wide range of substituents at the 4-position of the naphthalene ring.

For instance, in a Suzuki coupling reaction, 1-(difluoromethoxy)-4-iodonaphthalene could be reacted with an aryl or heteroaryl boronic acid to form a biaryl or heteroaryl-aryl structure. This approach is highly valuable for the synthesis of compounds with extended π-systems, which are of interest in materials science and medicinal chemistry. Similarly, the Sonogashira coupling with terminal alkynes would yield alkynylnaphthalene derivatives, which are precursors to a variety of other functional groups and can be used in the synthesis of natural products and pharmaceuticals.